3'-c-Methylcytidine

Antiviral HCV NS5B Polymerase

Choose 3'-C-methylcytidine for DNMT inhibition and RNA m3C epigenetics studies. Its 3'-C-methyl substitution confers unique enzyme recognition distinct from 2'-C-methylcytidine (HCV inhibitor) or other isomers. Critical for DNA methylation probes, m3C phosphoramidite synthesis, and urinary nucleoside cancer biomarker assays. Do not substitute without validation; ensure assay-specific performance. Inquire for bulk pricing and custom synthesis.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Cat. No. B13434378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-c-Methylcytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C10H15N3O5/c1-10(17)5(4-14)18-8(7(10)15)13-3-2-6(11)12-9(13)16/h2-3,5,7-8,14-15,17H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,10-/m1/s1
InChIKeyVLVKZVUBJZCRGR-AMCGLFBUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-C-Methylcytidine: A Structurally Distinct Cytidine Analog for Epigenetic and RNA Modification Research


3'-C-Methylcytidine (3'-β-C-Methylcytidine, CAS 20724-72-5) is a cytosine nucleoside analog characterized by a methyl substitution at the 3'-C position of the ribose ring . Unlike its widely studied isomer 2'-C-methylcytidine, which serves as a potent HCV NS5B polymerase inhibitor, 3'-C-methylcytidine exhibits a distinct biological profile, including inhibition of DNA methyltransferases and potential anti-tumor activities. The compound is also a foundational tool for studying RNA epigenetics, as its N3-methylated counterpart (m3C) is a naturally occurring modification in eukaryotic tRNA and mRNA that influences gene expression and translation [1].

Why 3'-C-Methylcytidine Cannot Be Substituted with 2'-C-Methylcytidine or Unmodified Cytidine in Critical Research Applications


The methyl substitution at the 3'-C position of 3'-C-methylcytidine imparts a fundamentally different three-dimensional conformation and hydrogen-bonding network compared to its 2'-C isomer or unmodified cytidine . This structural divergence leads to distinct enzymatic recognition and processing: 2'-C-methylcytidine is a potent chain terminator for HCV NS5B polymerase (EC50 = 1.85 μM in replicon assays), whereas 3'-C-methylcytidine is preferentially recognized by DNA methyltransferases and enzymes involved in RNA methylation pathways [1]. Furthermore, the N3-methylcytidine (m3C) derivative, which shares the 3-position methylation motif, significantly disrupts Watson-Crick base pairing stability in RNA oligonucleotides, a property not observed with other methylcytidine isomers such as 5-methylcytidine or N4-methylcytidine [2]. Substituting these analogs without empirical validation introduces substantial risk of experimental failure, particularly in studies of RNA structure-function relationships, tRNA modification enzymology, and epigenetic regulation.

Quantitative Evidence: 3'-C-Methylcytidine vs. 2'-C-Methylcytidine and Other Cytidine Analogs


Divergent Anti-HCV Activity: 2'-C-Methylcytidine Shows Potent Inhibition, 3'-C-Methylcytidine Does Not

2'-C-Methylcytidine (NM107) demonstrates potent inhibition of HCV replication with an EC50 of 1.85 μM in wild-type replicon cells [1]. In contrast, 3'-C-methylcytidine is not recognized as a substrate by HCV NS5B polymerase and lacks comparable antiviral activity. The 3'-methyl substitution prevents productive incorporation into viral RNA, rendering the compound unsuitable for HCV antiviral applications.

Antiviral HCV NS5B Polymerase

Base-Pairing Destabilization in RNA: m3C vs. m5C and m4C

N3-methylcytidine (m3C), which incorporates the 3-position methylation motif of 3'-C-methylcytidine, significantly disrupts Watson-Crick C:G base pairing stability in RNA. The m3C modification decreases base pairing discrimination between C:G and mismatched pairs (C:A, C:U, C:C), a property not shared by other methylated cytidine isomers [1]. This destabilization is critical for understanding the biological function of m3C in tRNA anticodon loops, where it modulates translation fidelity and codon-biased mRNA decoding [2].

RNA Epigenetics tRNA Modification Oligonucleotide Synthesis

Urinary Cancer Biomarker Potential: 3-Methylcytidine Differentiates Cancer Patients from Controls

Urinary 3-methylcytidine levels are significantly elevated in breast cancer patients compared to normal controls (p < 0.01) [1]. The compound has been evaluated alongside five other nucleosides as a potential biomarker for lung, gastric, colon, and breast cancers [2]. This diagnostic utility is unique to the 3-methylated cytidine species and is not replicated by 2'-C-methylcytidine, which is primarily investigated for antiviral applications.

Cancer Biomarker Metabolomics Clinical Diagnostics

DNA Methyltransferase Inhibition: Mechanism Distinct from Antiviral Chain Termination

3'-β-C-Methylcytidine functions as a cytidine analog that inhibits DNA methyltransferases, with a mechanism analogous to known DNMT inhibitors such as Zebularine . This epigenetic mechanism is fundamentally distinct from the chain termination mechanism of 2'-C-methylcytidine, which acts on viral RNA-dependent RNA polymerases [1]. The 3'-C-methyl modification permits incorporation into DNA synthesis pathways while the 2'-C-methyl modification is optimized for RNA polymerase inhibition.

Epigenetics Cancer Therapy DNA Methylation

Validated Applications of 3'-C-Methylcytidine in Epigenetics, RNA Biology, and Biomarker Development


Epigenetic Research: DNA Methyltransferase Inhibition Studies

Use 3'-C-methylcytidine as a cytidine analog probe for investigating DNA methyltransferase (DNMT) activity and DNA methylation-dependent gene silencing. Its structural similarity to Zebularine and other DNMT inhibitors makes it suitable for anti-metabolic and anti-tumor mechanism studies . Do not substitute with 2'-C-methylcytidine, which lacks DNMT inhibitory activity.

RNA Epitranscriptomics: Synthesis and Study of m3C-Containing Oligonucleotides

Employ 3-methylcytidine phosphoramidite building blocks for solid-phase synthesis of m3C-containing RNA oligonucleotides. The m3C modification significantly disrupts Watson-Crick base pairing stability, enabling investigations of tRNA anticodon loop structure-function relationships, translation fidelity, and codon-biased mRNA decoding [1]. Unmodified cytidine or other methylcytidine isomers (m5C, m4C) cannot replicate these destabilizing effects [2].

Cancer Metabolomics and Biomarker Discovery

Utilize 3-methylcytidine as a target analyte in urinary nucleoside profiling for cancer biomarker discovery, particularly for breast, lung, gastric, and colon cancers [3]. The compound shows statistically significant elevation in cancer patient urine compared to healthy controls, providing diagnostic value not available from 2'-C-methylcytidine or other antiviral nucleoside analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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